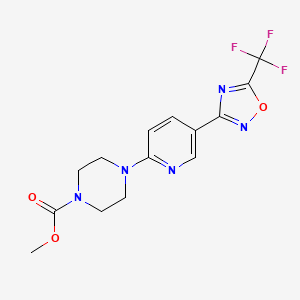

Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate

Description

Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is a chemical compound recognized for its extensive utility in various fields of scientific research. The structure of this compound comprises a piperazine ring, an oxadiazole ring with a trifluoromethyl group, and a pyridine ring, contributing to its unique reactivity and functional properties.

Properties

IUPAC Name |

methyl 4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O3/c1-24-13(23)22-6-4-21(5-7-22)10-3-2-9(8-18-10)11-19-12(25-20-11)14(15,16)17/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRBYVREIARHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps:

Initial Formation: : The process begins with the preparation of 5-(trifluoromethyl)-1,2,4-oxadiazole by cyclization of the appropriate nitrile oxide.

Pyridine Coupling: : The oxadiazole derivative is then coupled with a suitable pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Piperazine Integration: : The resulting intermediate undergoes a substitution reaction with piperazine, forming the core structure.

Esterification: : The final step involves esterification to yield the methyl carboxylate ester.

Industrial Production Methods: On an industrial scale, these steps are optimized for efficiency, often utilizing continuous flow reactors to improve reaction times and yields. The process is controlled to maintain high purity levels of the final product, minimizing the formation of by-products.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: : It is also susceptible to reduction reactions, especially targeting the oxadiazole ring.

Substitution: : Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings and the piperazine moiety.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogenating agents, amines, and organometallic compounds.

Major Products: The major products of these reactions typically include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated forms.

Scientific Research Applications

Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is utilized in:

Chemistry: : As a building block for the synthesis of more complex molecules and materials.

Biology: : Studied for its potential as a bioactive compound, influencing biological pathways.

Medicine: : Investigated for its pharmaceutical properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : Applied in the development of novel materials with specialized properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific biochemical pathways. The trifluoromethyl group enhances its lipophilicity, improving membrane permeability and interaction with hydrophobic sites in proteins.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other piperazine and oxadiazole derivatives, methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is distinguished by its trifluoromethyl group, which imparts unique chemical properties, including higher electronegativity and metabolic stability.

Similar Compounds:4-(5-(5-chloro-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate

Methyl 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their substituent groups, affecting their reactivity and applications.

Let’s delve deeper into one of these points if you’re keen. Where should we head next?

Biological Activity

Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 373.34 g/mol. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance:

- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. Some derivatives exhibited lower GI50 values than doxorubicin, a standard chemotherapeutic agent, indicating enhanced efficacy at sub-micromolar concentrations .

- Mechanism of Action : Flow cytometry assays have shown that these compounds induce apoptosis in cancer cells through activation of the p53 pathway and caspase cleavage. This suggests that they may function as pro-apoptotic agents in cancer therapy .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives, this compound was tested against multiple cancer cell lines. The results showed that this compound has a CC50 value significantly lower than many existing chemotherapeutics, highlighting its potential as a lead compound for further development in cancer therapy.

| Compound | Cell Line | CC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Apoptosis induction |

| Doxorubicin | MCF-7 | 15.00 | DNA intercalation |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole-based compounds found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| This compound | E. coli | 16 µg/mL |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : Synthesis involves sequential reactions such as cyclization (e.g., formation of the oxadiazole core), coupling of pyridine-piperazine fragments, and esterification. Critical parameters include:

- Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (DMF, THF), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) .

- Yield Optimization : Use of protecting groups (e.g., Boc for piperazine) and purification techniques (column chromatography with EtOAc/MeOH gradients) .

- Table 1 : Example reaction steps from analogous compounds:

| Step | Reaction Type | Conditions | Yield (%) | Ref |

|---|---|---|---|---|

| 1 | Cyclization | Reflux, AcOH/EtOH | 60–75 | [7] |

| 2 | Coupling | DMF, K₂CO₃, 80°C | 50–65 | [14] |

| 3 | Esterification | Et₃N, RT | 70–85 | [5] |

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed m/z) .

- X-ray Crystallography : For unambiguous confirmation, employ SHELX software for refinement .

Q. What preliminary assays are recommended for evaluating biological activity?

- Methodological Answer : Prioritize:

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, DU145) with IC₅₀ determination .

- Enzyme Inhibition : Screen against kinases or phosphodiesterases, given the oxadiazole and piperazine motifs .

- Table 2 : Example bioactivity data from analogs:

| Assay | Target | IC₅₀/EC₅₀ | Ref |

|---|---|---|---|

| Anticancer | HeLa cells | 2.5 µM | [5] |

| Anti-inflammatory | TNF-α inhibition | 10 µM | [5] |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

- Methodological Answer :

- Perform single-crystal X-ray diffraction to assign bond lengths and angles (e.g., distinguish oxadiazole vs. triazole tautomers).

- Refine data using SHELXL, focusing on residual density maps and R-factors (target R < 0.05 for high confidence) .

- Example: In analogous triazole derivatives, X-ray data confirmed planar geometry at the oxadiazole-pyridine junction .

Q. What strategies address low reproducibility in biological activity across studies?

- Methodological Answer :

- Purity Control : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .

- Solubility Optimization : Test in DMSO/PBS mixtures; consider ester hydrolysis to carboxylate forms for improved bioavailability .

- Meta-Analysis : Compare datasets across analogs (e.g., trifluoromethyl vs. methyl substituents) to identify structure-activity relationships (SAR) .

Q. How to design SAR studies targeting the trifluoromethyl-oxadiazole moiety?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with Cl, Br, or CF₃ groups at the oxadiazole 5-position .

- Computational Modeling : Use DFT to calculate electronic effects (e.g., Hammett σ values) and correlate with bioactivity .

- Table 3 : SAR trends in oxadiazole derivatives:

| Substituent | LogP | IC₅₀ (µM) | Notes |

|---|---|---|---|

| CF₃ | 2.1 | 2.5 | High membrane permeability |

| Cl | 1.8 | 5.0 | Reduced activity |

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity results between in vitro and ex vivo models?

- Methodological Answer :

- Metabolic Stability : Test compound stability in liver microsomes; ester hydrolysis may reduce potency in vivo .

- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free drug availability .

- Dose Adjustment : Use pharmacokinetic modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Methodological Best Practices

Q. What computational tools predict pharmacokinetic properties?

- Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate LogP, BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.